molecular formula C12H22O B14571778 3-Ethenyl-3,7-dimethyloct-6-EN-1-OL CAS No. 61685-52-7

3-Ethenyl-3,7-dimethyloct-6-EN-1-OL

Cat. No.: B14571778
CAS No.: 61685-52-7
M. Wt: 182.30 g/mol
InChI Key: KPDHGZNQGAZALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethenyl-3,7-dimethyloct-6-EN-1-OL is a useful research compound. Its molecular formula is C12H22O and its molecular weight is 182.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61685-52-7

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

3-ethenyl-3,7-dimethyloct-6-en-1-ol

InChI

InChI=1S/C12H22O/c1-5-12(4,9-10-13)8-6-7-11(2)3/h5,7,13H,1,6,8-10H2,2-4H3

InChI Key

KPDHGZNQGAZALQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(CCO)C=C)C

Origin of Product

United States

Significance of Sesquiterpene Alcohols in Chemical and Biological Sciences

Sesquiterpene alcohols, a class of C15 terpenoids, represent a significant and diverse group of natural products. scielo.br These compounds are biogenetically derived from three isoprene (B109036) units and are characterized by a wide array of structural skeletons. scielo.br Their importance in chemical and biological sciences is multifaceted. In the chemical industry, they are valued for their distinct fragrances and are frequently used in perfumes, cosmetics, and as flavoring agents in food. nih.govchemimpex.com

From a biological perspective, sesquiterpene alcohols exhibit a broad spectrum of activities. They play crucial roles in plant defense mechanisms, acting as herbivore-induced volatiles to protect plants from damage. monash.eduresearchgate.net Furthermore, academic research has unveiled a range of pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant effects, making them promising candidates for further investigation in medicinal chemistry. numberanalytics.comeurekaselect.com The structural complexity and stereochemical diversity of sesquiterpene alcohols also present intriguing challenges and opportunities for synthetic chemists.

Historical Context of Nerolidol Research

Nerolidol (B1678203), also referred to as peruviol, has a history intertwined with the study of essential oils. nih.govwikipedia.org Its presence was identified in a variety of aromatic plants, including neroli, jasmine, and ginger. wikipedia.orgwikipedia.org Early research focused on its isolation, structural elucidation, and its contribution to the characteristic scents of these plants.

The U.S. Food and Drug Administration (FDA) has approved Nerolidol for use as a food flavoring agent, a testament to its long-standing presence in consumer products. nih.govmonash.edu This widespread use has, in turn, spurred further academic inquiry into its biological effects. nih.govmonash.edu Over the years, research has expanded from its organoleptic properties to a more in-depth exploration of its pharmacological potential, with numerous studies investigating its various biological activities. nih.govnih.gov

Chemical Synthesis Methodologies for 3 Ethenyl 3,7 Dimethyloct 6 En 1 Ol

Industrial Synthesis Routes

The industrial production of nerolidol (B1678203) is crucial for meeting the high demand for this compound. The primary methods involve multi-step chemical reactions starting from readily available precursors.

Carroll Reaction in Precursor Formation from Linalool (B1675412)

A key industrial synthesis of nerolidol begins with linalool. nih.gov The process utilizes the Carroll reaction, where linalool is treated with diketene (B1670635) or ethyl acetoacetate. nih.gov This reaction yields a mixture of (E)- and (Z)-geranylacetone, which are crucial ketone intermediates for the subsequent steps in the synthesis. nih.gov

Dehydronerolidol Intermediates

The (E)- and (Z)-geranylacetone mixture is then subjected to an ethynylation reaction. nih.govchemicalbook.com This involves the addition of acetylene (B1199291) to the ketone group of both geranylacetone (B162166) isomers. nih.gov This step results in the formation of (E)- and (Z)-dehydronerolidol, respectively. nih.gov The reaction is typically carried out in a solvent like tetrahydrofuran (B95107), which enhances the solubility of acetylene and improves the reaction's selectivity and yield. chemicalbook.com Fine powdered potassium hydroxide (B78521) is often used as the alkali metal hydroxide to facilitate the reaction, which is generally conducted at a low temperature (0 to -5°C) to maximize the conversion of geranylacetone and minimize by-products. chemicalbook.com

Selective Hydrogenation using Lindlar Catalysts

The final step in this industrial route is the selective hydrogenation of the dehydronerolidol intermediates. nih.gov A Lindlar catalyst is employed for this purpose. nih.gov This catalyst, composed of palladium deposited on calcium carbonate and "poisoned" with a substance like lead acetate (B1210297) or quinoline, is specifically designed to reduce alkynes to alkenes without further reduction to alkanes. nih.govwikipedia.orgnumberanalytics.com The hydrogenation of (E)- and (Z)-dehydronerolidol with a Lindlar catalyst stereospecifically produces trans- and cis-nerolidol, respectively, through syn-addition of hydrogen. nih.govwikipedia.org This method is also utilized in the synthesis of other important molecules like vitamin A and dihydrovitamin K1. wikipedia.org

Interactive Data Table: Industrial Synthesis of Nerolidol
StepReactantsReaction TypeKey Intermediates/ProductsCatalyst/Reagents
1Linalool, Diketene/Ethyl AcetoacetateCarroll Reaction(E)- and (Z)-Geranylacetone-
2(E)- and (Z)-Geranylacetone, AcetyleneEthynylation(E)- and (Z)-DehydronerolidolPotassium Hydroxide
3(E)- and (Z)-Dehydronerolidol, HydrogenSelective Hydrogenationtrans- and cis-NerolidolLindlar Catalyst

Stereoselective and Enantioselective Synthesis

The presence of a chiral center at the C-3 position and a double bond at the C-6 position means that nerolidol can exist as four different stereoisomers. nih.gov Consequently, significant research has focused on developing stereoselective and enantioselective synthesis methods to produce specific isomers.

Asymmetric Epoxidation in Chiral Nerolidol Synthesis

Asymmetric epoxidation is a powerful tool in the synthesis of chiral molecules, including the precursors to specific nerolidol enantiomers. researchgate.net The Sharpless asymmetric epoxidation, for instance, is a well-established method for the enantioselective epoxidation of allylic alcohols. researchgate.netorganic-chemistry.org This reaction utilizes a titanium tetraisopropoxide catalyst, a chiral ligand such as diethyl tartrate (DET) or diisopropyl tartrate (DIPT), and an oxidizing agent like tert-butyl hydroperoxide (TBHP). researchgate.net This method can convert prochiral allylic alcohols into chiral epoxides with high enantiomeric excess. researchgate.net These chiral epoxides are versatile intermediates that can be opened stereo- and regioselectively to yield a variety of chiral building blocks, which could then be further elaborated to afford specific enantiomers of nerolidol. researchgate.net

Interactive Data Table: Reagents in Sharpless Asymmetric Epoxidation
ComponentFunctionExamples
CatalystFacilitates the reactionTitanium tetraisopropoxide [Ti(OiPr)4]
Chiral LigandInduces asymmetryL-(+)- or D-(-)-Diethyl tartrate (DET), Diisopropyl tartrate (DIPT)
Oxidizing AgentProvides the oxygen atom for the epoxidetert-Butyl hydroperoxide (TBHP)
SubstrateMolecule to be epoxidizedAllylic alcohols

Divergent Synthesis Strategies via Diepoxide Precursors

The chemical synthesis of complex acyclic terpenoid alcohols, such as 3-ethenyl-3,7-dimethyloct-6-en-1-ol, can be approached through innovative and flexible strategies that allow for the creation of diverse molecular architectures from a common intermediate. One such advanced methodology involves the use of diepoxide precursors, which can be selectively manipulated to yield a variety of structural isomers through divergent reaction pathways. This approach is particularly valuable in the synthesis of natural products and their analogues, where precise control over stereochemistry and functional group arrangement is paramount.

A key strategy in this field is the divergent asymmetric synthesis from a single starting material, which has been successfully applied to the synthesis of nerolidol-type sesquiterpenoids, compounds that share structural similarities with this compound. oup.comoup.comresearchgate.net This methodology hinges on the carefully controlled cyclization of diepoxide precursors under either acidic or neutral conditions, leading to the formation of different heterocyclic ring systems. oup.comnih.gov

The general synthetic sequence commences with a readily available acyclic terpenoid precursor, which undergoes a two-step epoxidation process to generate the crucial diepoxide intermediate. The regioselectivity of the epoxidation can often be controlled by the choice of reagents and reaction conditions. Once the diepoxide is formed, the divergent pathways are initiated by the choice of cyclization conditions.

Under acidic conditions, a proton-catalyzed cascade of epoxide ring-opening and intramolecular attack by the newly formed hydroxyl group typically leads to the formation of a five-membered tetrahydrofuran (THF) ring. oup.comresearchgate.net Conversely, under neutral conditions, often with gentle heating in water, the reaction can be directed towards the formation of a six-membered tetrahydropyran (B127337) (THP) ring, proceeding through an epoxonium-ion intermediate. nih.gov This "ring-size-divergent" synthetic strategy provides a powerful tool for generating molecular diversity from a single, readily accessible diepoxide precursor. nih.gov

While the direct synthesis of this compound via a diepoxide precursor is not extensively detailed in publicly available literature, the principles established in the synthesis of analogous terpenoids provide a clear and scientifically sound framework for how such a synthesis would be designed and executed. The following tables outline the key reaction steps and the expected outcomes based on the established methodologies for related compounds. oup.comresearchgate.netnih.gov

Table 1: Formation of Diepoxide Precursor

StepStarting MaterialReagents and ConditionsIntermediate Product
1Linalool analogue1. m-CPBA, CH₂Cl₂, 0 °CMono-epoxide
2Mono-epoxide2. Further epoxidation (e.g., with excess m-CPBA or other peroxy acids)Diepoxide Precursor

m-CPBA: meta-Chloroperoxybenzoic acid

Table 2: Divergent Cyclization of Diepoxide Precursor

PathwayIntermediateReagents and ConditionsMajor Product Type
A Diepoxide PrecursorAcidic (e.g., p-TsOH, CH₂Cl₂)Tetrahydrofuran derivative
B Diepoxide PrecursorNeutral (e.g., H₂O, heat)Tetrahydropyran derivative

p-TsOH: para-Toluenesulfonic acid

The research into these divergent strategies has not only enabled the synthesis of complex natural products but has also facilitated the revision of previously assigned stereochemical structures of certain natural compounds. oup.comresearchgate.netnih.gov The ability to selectively produce different isomers by simply altering the reaction conditions from a common diepoxide intermediate underscores the efficiency and elegance of this synthetic approach. The application of such methods to the synthesis of this compound and its derivatives holds significant promise for the targeted production of novel compounds with potential applications in various fields.

Chemical Reactivity and Transformation Mechanisms of 3 Ethenyl 3,7 Dimethyloct 6 En 1 Ol

Cyclization Reactions and Product Formation

The flexible acyclic structure of nerolidol (B1678203) makes it a versatile precursor for the synthesis of various cyclic sesquiterpenoids. These transformations can be initiated through different mechanisms, including acid-catalysis, electrophile mediation, and enzymatic catalysis.

Electrophilic reagents can also induce the cyclization of nerolidol. A well-studied example is the phenylselenoetherification reaction. researchgate.net This reaction is typically mediated by a pyridine (B92270) and involves the electrophilic attack of a phenylselenyl species (derived from PhSeCl) on one of the double bonds of nerolidol. researchgate.net The reaction proceeds via an SN2-type mechanism, where the hydroxyl group acts as an internal nucleophile, attacking the intermediate episelenonium ion. researchgate.net This process leads to the formation of cyclic ethers containing a phenylseleno group. The regioselectivity of the cyclization, that is, which double bond is attacked and the size of the resulting ring, can be influenced by the reaction conditions and the specific reagents used. researchgate.netresearchgate.net

In biological systems, the cyclization of nerolidol precursors, specifically nerolidyl diphosphate (B83284) (NDP), is catalyzed by a class of enzymes known as terpene synthases. nih.govnih.govresearchgate.net For example, a purified recombinant δ-cadinene synthase can catalyze the cyclization of (3R)-nerolidyl diphosphate to produce δ-cadinene, along with other sesquiterpenes like (E)-β-farnesene and β-bisabolene. nih.govnih.gov The enzyme provides a chiral environment that controls the conformation of the substrate and stabilizes the carbocationic intermediates, thereby directing the cyclization cascade towards specific products. nih.govnih.govresearchgate.net Interestingly, the same enzyme can utilize farnesyl diphosphate (FDP) as a substrate to produce δ-cadinene with high fidelity, suggesting a common mechanistic pathway involving a putative nerolidyl diphosphate intermediate. nih.govnih.govresearchgate.net

Table 1: Products of Enzyme-Catalyzed Cyclization of (3RS)-[4,4,13,13,13-2H5]-nerolidyl diphosphate

ProductPercentage (%)
[8,8,15,15,15-2H5]-δ-Cadinene62.1
[6,6,15,15,15-2H5]-α-Bisabolol15.8
[4,4,13,13-2H4]-(E)-β-Farnesene9.8
[6,6,15,15,15-2H5]-(β)-Bisabolene8.1
Unknowns4.2

Data sourced from studies on purified recombinant δ-cadinene synthase. nih.govnih.govresearchgate.net

Oxidation Pathways and Degradation Products

The double bonds in 3-ethenyl-3,7-dimethyloct-6-en-1-ol are also susceptible to oxidation, which can occur through various pathways, including autoxidation and ozonolysis. These processes are relevant to the degradation of nerolidol in the environment and in various products.

Autoxidation is a slow oxidation process that occurs in the presence of atmospheric oxygen and can be initiated by light or other radical initiators. youtube.com In the case of nerolidol, this process leads to the formation of hydroperoxides as the primary stable products. nih.gov The reaction proceeds via a free-radical chain mechanism where oxygen attacks the allylic positions of the double bonds. youtube.comnih.gov The presence of antioxidants can influence the distribution of the resulting hydroperoxide isomers by acting as hydrogen atom donors to trap transient peroxyl radicals. nih.govnih.gov

Ozone, a key oxidant in the troposphere, readily reacts with the double bonds of nerolidol. acs.orgnih.gov This reaction is particularly important at environmental interfaces, such as the surface of atmospheric aerosols. acs.orgnih.gov The ozonolysis of nerolidol proceeds through the formation of highly reactive Criegee intermediates. acs.orgnih.gov The fate of these intermediates is dependent on the surrounding environment. At an air-water interface, Criegee intermediates can be hydrated to form α-hydroxy-hydroperoxides or can isomerize to form functionalized carboxylates. acs.orgnih.gov Studies have shown that the internal double bonds, (CH₃)₂C=CH– and –(CH₃)C=CH–, are significantly more reactive towards ozone than the terminal –CH=CH₂ bond. acs.orgnih.gov The mechanism of ozonolysis at an interface can differ from that in the bulk phase due to variations in water availability, which affects the isomerization pathways of the Criegee intermediates. acs.org

Hydrogenation and Reduction Transformations

The hydrogenation and reduction of this compound involve the saturation of one or both of its double bonds. The selectivity of these reactions is highly dependent on the choice of catalyst and reaction conditions.

Catalytic Hydrogenation:

Catalytic hydrogenation of this compound can lead to the selective or complete saturation of the double bonds. The vinyl group is generally more reactive towards hydrogenation than the more sterically hindered trisubstituted double bond. This allows for a degree of selectivity in the reaction products.

For instance, using a palladium catalyst (Pd/C), it is possible to achieve selective hydrogenation of the vinyl group, yielding 3-ethyl-3,7-dimethyloct-6-en-1-ol. Complete hydrogenation of both double bonds to produce 3-ethyl-3,7-dimethyloctan-1-ol can be achieved under more forcing conditions or with more active catalysts like platinum oxide (PtO₂).

CatalystTarget Double BondMajor Product
Pd/CC3-vinyl3-Ethyl-3,7-dimethyloct-6-en-1-ol
PtO₂Both3-Ethyl-3,7-dimethyloctan-1-ol
Raney NickelBoth3-Ethyl-3,7-dimethyloctan-1-ol

Reduction with Metal Hydrides:

While catalytic hydrogenation reduces carbon-carbon double bonds, metal hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used for the reduction of carbonyl functional groups. In the context of this compound, these reagents would not typically reduce the carbon-carbon double bonds. However, derivatives of this compound that possess carbonyl groups can be readily reduced. For example, if the primary alcohol is oxidized to an aldehyde, subsequent reduction with NaBH₄ would regenerate the alcohol.

Hydroformylation Reactions and Derivatization

Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond. In the case of this compound, this reaction offers a pathway to valuable aldehyde derivatives, which can be further transformed into other functional groups.

Rhodium-Catalyzed Hydroformylation:

The hydroformylation of dienes like this compound using rhodium-based catalysts can be directed to selectively react with the more accessible terminal vinyl group. The use of specific ligands, such as phosphines and phosphites, can influence the regioselectivity of the reaction, favoring the formation of either the linear or the branched aldehyde.

Research on the hydroformylation of similar 1,6-dienes has shown that with a catalyst like hydridocarbonyltris(triphenylphosphine)rhodium(I) ([RhH(CO)(PPh₃)₃]), the reaction can proceed with high selectivity at the terminal double bond. achemblock.com This suggests that the hydroformylation of this compound would likely yield 4-formyl-3-ethenyl-3,7-dimethyloctan-1-ol as the major product.

The resulting aldehyde can then be used as a versatile intermediate for further derivatization. For example, it can be oxidized to a carboxylic acid, reduced to a diol, or converted to an amine via reductive amination.

Catalyst SystemTarget Double BondPredominant ProductPotential Derivatives
[RhH(CO)(PPh₃)₃]C3-vinyl4-Formyl-3-ethenyl-3,7-dimethyloctan-1-olCarboxylic acids, Diols, Amines
Rh/phosphine ligandsC3-vinylBranched or linear aldehydes-

Advanced Analytical Characterization of 3 Ethenyl 3,7 Dimethyloct 6 En 1 Ol

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating 3-Ethenyl-3,7-dimethyloct-6-en-1-ol from complex mixtures, such as essential oils or synthetic reaction products, and for its quantification. The selection of a technique is contingent on the volatility and polarity of the compound, as well as the matrix in which it is present.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the analysis of volatile and thermally stable compounds like this compound. In this method, the compound is vaporized and separated from other components in a mixture as it passes through a long, narrow column. The separated compounds then enter a mass spectrometer, which provides information about their mass and fragmentation pattern, allowing for highly confident identification.

Research Findings: The analysis of terpene alcohols by GC-MS is a well-established practice. A capillary column, often with a non-polar stationary phase like 5% phenyl-polydimethylsiloxane (e.g., HP-5MS), is typically employed. The temperature of the GC oven is gradually increased (a temperature program) to facilitate the separation of compounds based on their boiling points and interactions with the stationary phase. The helium carrier gas flow rate is controlled to ensure optimal separation efficiency.

Below is a table representing typical parameters that would be used for the GC-MS analysis of this compound.

ParameterValue
Column Type Capillary
Stationary Phase HP-5MS (or equivalent)
Column Dimensions 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program 60°C (1 min hold), ramp at 5°C/min to 280°C (15 min hold)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that may be thermally sensitive or less volatile, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative to GC-MS. In LC-MS, the sample is dissolved in a liquid and pumped through a column packed with a stationary phase. Separation occurs based on the compound's affinity for the stationary phase versus the liquid mobile phase. The eluent from the column is then introduced into a mass spectrometer.

Research Findings: Reversed-phase HPLC is a common mode for the separation of moderately polar compounds like terpene alcohols. A C18 column is frequently used, with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary for efficient separation of components in a complex mixture. For mass spectrometric detection, a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be employed to minimize fragmentation and preserve the molecular ion.

The table below outlines typical conditions for an LC-MS analysis.

ParameterValue
Column Type Reversed-Phase
Stationary Phase C18
Column Dimensions 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.8 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Time-of-Flight (TOF) or Quadrupole

Supercritical Fluid Chromatography (SFC) for Chiral Separation

This compound possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images (enantiomers). Supercritical Fluid Chromatography (SFC) has emerged as a highly effective technique for the separation of such chiral molecules. nih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. youtube.com This technique often provides faster separations and uses less organic solvent compared to traditional normal-phase HPLC. youtube.com

Research Findings: For the chiral separation of alcohols, SFC is typically performed using a column packed with a chiral stationary phase (CSP), such as a polysaccharide-based selector (e.g., cellulose (B213188) or amylose (B160209) derivatives). chromatographyonline.com A co-solvent, usually an alcohol like methanol or ethanol, is added to the supercritical CO2 to modify the mobile phase polarity and improve peak shape and resolution. researchgate.net The separation of enantiomers is achieved through their differential interactions with the chiral stationary phase. chromatographyonline.com

The following table details representative parameters for a chiral SFC separation.

ParameterValue
Column Type Chiral Stationary Phase (e.g., Chiralcel OD-H)
Column Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase Supercritical CO2 / Ethanol (e.g., 85:15 v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 210 nm or Mass Spectrometry

Spectroscopic Methods for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides information on the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the complete assembly of the molecular structure through various 1D and 2D experiments.

Research Findings: While a complete, assigned NMR spectrum for this compound is not available in major databases, the spectrum can be confidently predicted based on data from highly analogous structures. The key distinguishing features would be the signals corresponding to the ethenyl (vinyl) group at the C3 position. These would include a methine proton signal (CH) and two geminal vinyl proton signals (CH₂), along with two corresponding carbon signals in the ¹³C NMR spectrum. The rest of the spectrum would be very similar to that of related compounds like linalool (B1675412) or citronellol.

The table below shows the predicted ¹H and ¹³C NMR chemical shifts for the key structural features of this compound, based on standard correlation tables and data from similar compounds.

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-CH₂-OH~3.7~61
2-CH₂-~1.6~42
3-C(OH)--~73
Vinyl H=CH-~5.9~145
Vinyl H₂=CH₂~5.2 (trans), ~5.0 (cis)~112
4-CH₂-~1.5~23
5-CH₂-~2.0~39
6=CH-~5.1~125
7=C(CH₃)₂-~131
8-CH₃ (on C7)~1.68~26
9-CH₃ (on C7)~1.60~18
10-CH₃ (on C3)~1.2~28

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry, particularly when coupled with a chromatographic inlet, provides the molecular weight of a compound and, through fragmentation analysis, offers clues to its structure. In Electron Ionization (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into smaller, characteristic charged fragments.

Research Findings: The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 182, corresponding to its molecular weight. As a tertiary alcohol, it would likely undergo facile dehydration, leading to a significant fragment from the loss of a water molecule (M-18) at m/z 164. Other key fragmentations would involve the cleavage of bonds adjacent to the tertiary carbon and the allylic positions.

The predicted major fragmentation pathways and corresponding m/z values are listed in the table below.

m/z ValueProposed FragmentFragmentation Pathway
182[C₁₂H₂₂O]⁺Molecular Ion (M⁺)
164[C₁₂H₂₀]⁺Loss of H₂O (M-18)
153[C₁₁H₂₁]⁺Loss of ethyl radical (-CH₂CH₃)
123[C₉H₁₅]⁺Cleavage at C4-C5 bond
69[C₅H₉]⁺Isoprenyl cation
43[C₃H₇]⁺Isopropyl cation

Vibrational Spectroscopy Applications

For this compound, the IR spectrum exhibits characteristic absorption bands that confirm the presence of its key functional groups. A prominent broad band is typically observed in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the primary alcohol group. The presence of the vinyl group (ethenyl) is confirmed by C=C stretching vibrations around 1640 cm⁻¹ and C-H out-of-plane bending vibrations (wagging) near 910 cm⁻¹ and 990 cm⁻¹. The internal double bond within the octene chain shows a C=C stretch at a slightly different frequency, typically around 1670 cm⁻¹. Furthermore, a strong band corresponding to the C-O stretching vibration of the primary alcohol is expected in the 1000-1100 cm⁻¹ region.

Advanced vibrational spectroscopy techniques, such as molecular rotational resonance (MRR) spectroscopy, offer potential for more detailed analysis. While direct studies on this compound are not widely published, research on its precursor, linalool, has demonstrated the power of chiral tagging MRR. mdpi.com This method involves forming non-covalent diastereomeric complexes with a chiral tag molecule, which can then be distinguished by their unique rotational spectra. mdpi.com This approach allows for the unambiguous determination of the absolute configuration and quantification of enantiomers in a sample, a capability that could be extended to the more complex stereoisomers of linalool oxide. mdpi.com

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotation) for Stereoisomer Analysis

Due to the presence of multiple chiral centers, this compound can exist as several stereoisomers. Chiroptical spectroscopy techniques are indispensable for differentiating and characterizing these isomers.

Optical Rotation is a classical method that measures the rotation of plane-polarized light by a chiral compound. Each enantiomer rotates light by an equal magnitude but in opposite directions. acgpubs.org Diastereomers, on the other hand, will have different, unrelated optical rotation values. acgpubs.org Research on the stereoisomers of linalool oxide has successfully used optical rotation to distinguish between the synthesized forms. mdpi.comresearchgate.net The specific rotation values are unique to each stereoisomer, providing a critical parameter for their identification. mdpi.com For instance, a practical laboratory-scale synthesis of all eight stereoisomeric forms of linalool oxide reported distinct optical rotation values for the pyranoid (thp) isomers. mdpi.com

Table 1: Measured Optical Rotation Values for Pyranoid Linalool Oxide Stereoisomers

Compound (Stereoisomer) Specific Rotation [α]D²⁰ Conditions
(+)-(3S,6S)-trans-pyranoid −1.5 (c 2.3, CH₂Cl₂)
(+)-(3R,6S)-cis-pyranoid −6.3 (c 2.3, CH₂Cl₂)

(Data sourced from a study on the synthesis of linalool oxide stereoisomers. The specific compound this compound corresponds to the pyranoid forms of linalool oxide). mdpi.com

Enantiomeric and Diastereomeric Separation Methodologies

The separation of the various stereoisomers of this compound is crucial for studying their individual properties. This is typically achieved using chromatographic techniques that employ a chiral environment to differentiate between the isomers.

Chiral Stationary Phases in GC and SFC

Direct separation of enantiomers and diastereomers can be achieved without derivatization by using a chiral stationary phase (CSP) in Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC). eijppr.com The CSP creates a chiral environment where transient diastereomeric complexes form between the analyte isomers and the stationary phase, leading to different retention times and thus separation. eijppr.com

For compounds like linalool oxides, derivatized cyclodextrins are highly effective CSPs for GC analysis. gcms.cz Specific columns, such as those with permethylated β-cyclodextrin, have been successfully used to enantioselectively isolate the diastereomers of linalool oxides from natural sources like tea. tandfonline.com One study demonstrated the separation of cis and trans linalool oxide enantiomers on an Rt-βDEXsm column, highlighting the selectivity of these phases. gcms.cz Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are also widely applicable, particularly in SFC, for resolving a broad range of chiral compounds. eijppr.comnih.gov

Table 2: Common Chiral Stationary Phases for Terpenoid Alcohol Separation

Stationary Phase Type Common Selector Primary Application
Cyclodextrin-based Derivatized α-, β-, γ-Cyclodextrins GC, SFC, HPLC
Polysaccharide-based Cellulose or Amylose derivatives HPLC, SFC
Pirkle-type (Brush-type) π-acidic or π-basic moieties HPLC, SFC

Diastereomeric Derivatization and Chromatographic Resolution

An alternative to using a chiral stationary phase is the conversion of the enantiomeric or diastereomeric mixture into a new set of diastereomers through derivatization with a chiral reagent. mdpi.com Since diastereomers have different physical properties, they can be separated using standard, achiral chromatography techniques. mdpi.com

A well-established method for separating the stereoisomers of linalool oxide involves derivatization. mdpi.comresearchgate.net In one approach, the mixture of linalool oxide isomers, containing both furanoid and pyranoid forms, is reacted with an achiral reagent like benzoyl chloride in the presence of pyridine (B92270). mdpi.comresearchgate.net This reaction converts the tertiary alcohols (furanoid oxides) and primary alcohols (pyranoid oxides) into their corresponding benzoate (B1203000) esters. mdpi.com The resulting diastereomeric esters possess significantly different chromatographic properties, allowing for their separation from one another using standard column chromatography on silica (B1680970) gel. mdpi.com

Following separation, the original alcohol functionality can be regenerated by hydrolyzing the ester linkage, for example, by treatment with sodium hydroxide (B78521) in methanol. mdpi.comresearchgate.net This two-step process of derivatization-separation-hydrolysis provides a robust and scalable method for isolating pure stereoisomers of this compound. mdpi.com

Ecological and Biological Roles of 3 Ethenyl 3,7 Dimethyloct 6 En 1 Ol Non Human Focus

A Key Player in Plant Defense Mechanisms

Plants are not passive victims of their environment. They possess a sophisticated arsenal (B13267) of chemical defenses that can be deployed in response to attacks from herbivores and pathogens. (E)-Nerolidol has been identified as a crucial signaling molecule in these defense responses. nih.govnih.gov

Triggering Defenses Against Nature's Threats

When faced with threats such as the piercing herbivore Empoasca onukii or the pathogenic fungus Colletotrichum fructicola, tea plants release (E)-nerolidol. nih.govh1.co This volatile organic compound (VOC) acts as a signal, inducing defense mechanisms not only in the damaged tissues but also in neighboring, undamaged plants. nih.govresearchgate.net The release of (E)-nerolidol is a specific response to herbivore feeding or mechanical damage, highlighting its targeted role in plant protection. nih.govnih.gov This induced defense can deter herbivores and potentially limit the spread of pathogens. researchgate.netresearchgate.net

Activating a Cascade of Signaling Pathways

The defensive action of (E)-nerolidol is mediated through the activation of a complex network of signaling pathways within the plant. nih.gov Early responses triggered by this compound include the activation of mitogen-activated protein kinase (MAPK) and WRKY transcription factors. nih.govh1.coresearchgate.net This is followed by a burst of hydrogen peroxide (H₂O₂) and the induction of signaling pathways for two key plant hormones: jasmonic acid (JA) and abscisic acid (ABA). nih.govh1.coresearchgate.net The activation of these pathways is a critical step in mobilizing the plant's defense machinery. The interplay between ABA and JA is particularly noteworthy, as ABA can promote the biosynthesis of JA, leading to a synergistic inhibition of certain processes. nih.gov

Table 1: Signaling Pathways Activated by (E)-Nerolidol

Signaling ComponentRole in Plant Defense
MAPK (Mitogen-Activated Protein Kinase) Plays a vital role in regulating defense, stress, and developmental processes. nih.gov
WRKY Transcription Factors Key regulators of plant immune responses and are involved in JA-inducible defenses. nih.govarabidopsis.org
H₂O₂ (Hydrogen Peroxide) Acts as a signaling molecule in the defense response, often leading to programmed cell death in infected areas. nih.govh1.co
Jasmonic Acid (JA) A central hormone in regulating plant defenses against herbivores and some pathogens. nih.govnih.gov
Abscisic Acid (ABA) A plant hormone involved in various stress responses, including defense against pathogens. nih.govresearchgate.net

Mediating Interactions Between Plants and Insects

The influence of 3-Ethenyl-3,7-dimethyloct-6-en-1-ol extends beyond internal plant defense, playing a crucial role in the chemical ecology of plant-insect interactions.

A Volatile Messenger in a Silent World

As a volatile organic compound, (E)-nerolidol can travel through the air, carrying information between plants and insects. h1.conih.gov This "plant-plant communication" allows undamaged plants to prime their defenses in anticipation of a potential attack. tandfonline.com Furthermore, these volatile signals can attract natural enemies of the herbivores, a phenomenon known as "indirect defense." nih.govtandfonline.com For example, the emission of (3S)-(E)-nerolidol by strawberry plants attracts the predatory mite Phytoseiulus persimilis, which preys on herbivorous mites. nih.govtandfonline.com The blend of volatiles released by a plant can also influence the behavior of herbivorous insects, deterring them from laying eggs on already infested plants. mdpi.com

Influencing Insect Physiology and Behavior

The impact of nerolidol (B1678203) on insects is not limited to long-distance signaling. Direct contact with the compound can significantly affect insect behavior and physiology. Studies on the aphid Myzus persicae have shown that nerolidol has deterrent properties, affecting both the pre-ingestive and ingestive phases of feeding. cambridge.org Aphids are less likely to settle on plants treated with nerolidol, and the time it takes for them to start feeding from the phloem is significantly delayed. cambridge.org

Furthermore, nerolidol, which is structurally similar to insect juvenile hormones (JH), can disrupt insect development. nih.govmdpi.com Juvenile hormones are crucial for regulating metamorphosis and reproduction in insects. nih.govnih.gov Research suggests that nerolidol can act as a JH analog, interfering with the normal function of the juvenile hormone pathway. nih.govmdpi.com It can modulate the expression of genes involved in JH degradation, leading to hormonal imbalances that can impair growth, development, and reproduction in insects like Spodoptera exigua. nih.gov This disruption of the JH pathway presents a potential avenue for the development of novel, biologically-based pest control strategies. nih.gov

Olfactory Receptor Binding and Chemosensory Mechanisms in Insects

The interaction of this compound, commonly known as nerolidol, with insect sensory systems is a critical aspect of its ecological function, particularly in plant-insect interactions. While direct and specific olfactory receptor binding studies for nerolidol are an emerging area of research, existing evidence points towards its role as a significant chemosensory cue for various insect species.

(E)-nerolidol acts as a volatile signal that can induce defense responses in plants, such as the tea plant (Camellia sinensis), against herbivorous insects like the tea green leafhopper (Empoasca onukii). nih.gov This induced defense is triggered by the plant's perception of nerolidol, leading to the production of compounds that deter herbivores. nih.gov This suggests that insects, in turn, can detect nerolidol as an indicator of a plant's defense status.

The mechanism of chemosensory reception in insects for compounds like nerolidol likely involves interactions with specific receptor proteins located in the antennae and other sensory organs. Insect olfactory receptors are a diverse family of ligand-gated ion channels. frontiersin.orgnih.gov While the specific olfactory receptors (ORs) that bind to nerolidol have not been exhaustively characterized across all insect species, it is understood that the binding of a volatile molecule like nerolidol to an OR would initiate a signal transduction cascade, leading to a behavioral response.

Furthermore, research on the molecular targets of essential oil components in the insect nervous system has shown that nerolidol can potentiate the response of the GABAA receptor, a key inhibitory neurotransmitter receptor in the central nervous system of insects. nih.gov This interaction suggests that nerolidol's effect on insects may not be limited to olfaction but could also involve neurotoxic or modulatory effects after entering the insect's body.

The chemosensory response to nerolidol can vary significantly between insect species. For some, it may act as a repellent, signaling an unsuitable host plant. For others, particularly natural enemies of herbivores, it can be an attractant. For instance, herbivore-induced plant volatiles, which often include nerolidol, can guide parasitoid wasps to their hosts.

Microbial Metabolism and Biotransformations

Microorganisms play a crucial role in the environmental fate of this compound through various metabolic and biotransformation processes. Fungi and bacteria have demonstrated the ability to modify the structure of nerolidol, leading to a range of derivatives.

Fungal and Bacterial Transformations of Nerolidol

A number of fungal and bacterial species have been identified to transform nerolidol into various metabolites. The fungus Aspergillus niger and the bacterium Rhodococcus rubropertinctus have been shown to metabolize trans-nerolidol. frontiersin.org Another bacterium, Alcaligenes eutrophus, is also capable of degrading nerolidol, leading to the formation of major metabolites such as geranylacetone (B162166) and (S)-(+)-geranylacetol. nih.gov

These transformations are significant as they represent a natural pathway for the breakdown of nerolidol in the environment and can also be harnessed for the biotechnological production of valuable flavor and fragrance compounds.

ω-Hydroxylation and Further Oxidation Products by Microorganisms

A key transformation pathway for nerolidol by microorganisms is ω-hydroxylation, which involves the introduction of a hydroxyl group at the terminal (ω) carbon atom of the molecule. Both Aspergillus niger and Rhodococcus rubropertinctus are capable of hydroxylating trans-nerolidol at the C-12 position to produce 12-hydroxy-trans-nerolidol. frontiersin.org

Following this initial hydroxylation, further oxidation can occur. Rhodococcus rubropertinctus has been observed to oxidize the newly formed alcohol group to a carboxylic acid, resulting in the formation of the 12-carboxylic acid of trans-nerolidol. frontiersin.org This two-step oxidation process is a common microbial strategy for the degradation of organic compounds.

The table below summarizes the microbial transformations of nerolidol and its major products.

MicroorganismSubstrateMajor Transformation Products
Aspergillus nigertrans-Nerolidol12-hydroxy-trans-nerolidol
Rhodococcus rubropertinctustrans-Nerolidol12-hydroxy-trans-nerolidol, 12-carboxylic acid of trans-nerolidol
Alcaligenes eutrophusNerolidolGeranylacetone, (S)-(+)-geranylacetol

Environmental Fate and Degradation Processes (Abiotic and Biotic)

The persistence of this compound in the environment is influenced by both abiotic and biotic degradation processes. These processes determine the compound's concentration and potential impact on ecosystems.

Photodegradation Mechanisms

As a molecule containing double bonds, nerolidol is susceptible to photodegradation, a process driven by the energy of sunlight. The primary mechanisms of photodegradation for organic compounds like nerolidol in the environment are photo-oxidation and photosensitized degradation. heraldopenaccess.usresearchgate.net

In the presence of sunlight, particularly UV radiation, and photosensitizers (such as humic substances in natural waters), reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals can be generated. nih.gov These highly reactive species can readily attack the electron-rich double bonds in the nerolidol molecule. This can lead to the formation of various oxidation products, including epoxides, hydroperoxides, and eventually smaller, more polar molecules through cleavage of the carbon-carbon bonds. heraldopenaccess.us The exact nature of the photodegradation products of nerolidol in the environment is a complex area of study and depends on various factors such as the presence of other substances and the intensity of solar radiation.

Biodegradation Pathways in Environmental Systems

The degradation pathway of nerolidol by Alcaligenes eutrophus provides a model for its biodegradation. This pathway involves the oxidation of the terminal double bond to form an epoxide, which is then cleaved to produce geranylacetone. nih.gov This ketone can be further metabolized by the microorganism.

The biodegradation of nerolidol in soil and water is expected to be carried out by a diverse consortium of microorganisms. These microbes utilize nerolidol as a carbon source, breaking it down into simpler molecules and ultimately mineralizing it to carbon dioxide and water. The efficiency of this process is crucial for preventing the accumulation of nerolidol in the environment.

Computational and Theoretical Studies of 3 Ethenyl 3,7 Dimethyloct 6 En 1 Ol

Molecular Dynamics Simulations for Conformational and Interfacial Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule such as 3-ethenyl-3,7-dimethyloct-6-en-1-ol, MD simulations are invaluable for exploring its vast conformational landscape and understanding its behavior in different environments, particularly at interfaces like cell membranes.

Furthermore, MD simulations are instrumental in studying the interfacial behavior of terpenoids. researchgate.netnih.gov Studies on similar molecules, like other terpenes and diterpenes, have used MD to model their interaction with and permeation through biological membranes. researchgate.netacs.org These simulations can quantify the permeability coefficient (Pm) by modeling the molecule's movement across a lipid bilayer, providing insights into its bioavailability and potential mechanisms of action. nih.gov The simulations track how the molecule partitions into the membrane, its orientation relative to the lipid tails and headgroups, and its effect on membrane structure and dynamics. researchgate.net For this compound, such simulations would clarify its ability to cross cell membranes, a key factor in its biological activity.

Table 1: Representative Parameters for MD Simulation of a Terpenoid in a Model Membrane
ParameterValue / DescriptionReference
Force Field CHARMM36 for lipids, CHARMM General Force Field (CGenFF) for terpenoid nih.govacs.org
Membrane Model Composed of lipids relevant to specific organisms (e.g., yeast, sorghum) acs.org
Simulation Software GROMACS, NAMD nih.gov
Ensemble NPT (constant Number of particles, Pressure, Temperature) nih.gov
Temperature Maintained at physiological temperatures (e.g., 310 K) nih.gov
Simulation Time Nanoseconds (ns) to microseconds (µs) scale nih.gov
Analysis Methods Root Mean Square Deviation (RMSD), potential of mean force (PMF), permeability coefficient (Pm) calculation nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of molecules. It is a powerful tool for predicting a molecule's reactivity, spectroscopic properties, and other chemical characteristics.

For a compound like this compound, DFT calculations can provide a detailed picture of its electron distribution. A key output of these calculations is the molecular electrostatic potential (MEP) map, which illustrates the charge distribution and highlights regions prone to electrophilic or nucleophilic attack. Studies on the related molecule linalool (B1675412) have shown that the oxygen atom of the hydroxyl group represents a region of negative electrostatic potential, indicating its role in electrophilic reactivity. researchgate.net Conversely, the hydrogen of the hydroxyl group shows a strong positive potential. researchgate.net

DFT is also used to determine the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. A smaller gap suggests the molecule is more reactive. For linalool, the HOMO-LUMO energy gap has been calculated, providing a quantitative measure of its kinetic stability. researchgate.net These theoretical calculations can be correlated with experimental data, such as vibrational frequencies from infrared (IR) spectroscopy, to validate the computational model. researchgate.net

Table 2: Calculated Electronic Properties of Linalool using DFT (B3LYP/6-311++G(2d,2p))
PropertyCalculated ValueSignificanceReference
HOMO Energy -0.395 eVIndicates electron-donating ability researchgate.net
LUMO Energy 6.452 eVIndicates electron-accepting ability researchgate.net
HOMO-LUMO Gap 6.847 eVRelates to chemical reactivity and kinetic stability researchgate.net
Molecular Electrostatic Potential Negative potential on Oxygen atom; Positive potential on hydroxyl HydrogenPredicts sites for electrophilic and nucleophilic attack researchgate.net

Modeling of Enzyme-Substrate Interactions in Biosynthesis

The biosynthesis of terpenes is catalyzed by a class of enzymes known as terpene synthases (TPS). ucdavis.edu Computational modeling, particularly molecular docking and MD simulations, is essential for understanding how a substrate like this compound or its precursors interact with the active site of these enzymes. scispace.compnas.org

Molecular docking predicts the preferred orientation of a substrate when bound to an enzyme's active site. This technique is crucial for elucidating the catalytic mechanism of enzymes like linalool synthase (LNS). nih.gov For example, docking studies of geranyl diphosphate (B83284) (GPP), a precursor to many monoterpenes, into the active site of LNS have identified key hydrophobic and hydrogen-bonding interactions that stabilize the substrate and position it for catalysis. nih.gov

Following docking, MD simulations can be used to evaluate the dynamic stability of the enzyme-substrate complex. nih.gov These simulations provide insights into the conformational changes that occur upon substrate binding and during the catalytic cycle. Understanding these interactions is fundamental for enzyme engineering, where the goal is to modify the enzyme's amino acid sequence to alter its activity or product specificity. ucdavis.edunih.gov For instance, by identifying key residues in the active site, researchers can create mutant enzymes capable of producing novel terpene structures or improving the yield of desired compounds like linalool. nih.govnih.gov

Table 3: Key Interactions in the Active Site of a Fungal Linalool Synthase with Geranyl Diphosphate (GPP)
Interaction TypeNumber of InteractionsRole in CatalysisReference
Hydrophobic Interactions 6-9Stabilizes the largely hydrophobic GPP molecule within the active site. nih.gov
Hydrogen Bonds ~3Orients the pyrophosphate (Ppi) head of the substrate for cleavage. nih.gov

Prediction of Reaction Pathways and Stability

Computational methods are also employed to predict the stability of molecules and their likely reaction and degradation pathways under various conditions, such as exposure to heat. Studies on the thermal degradation of the structurally similar compound linalool provide a model for what might be expected for this compound.

When heated, linalool undergoes a series of chemical transformations. nih.govnih.gov The primary degradation pathways include dehydroxylation (loss of the -OH group) to form acyclic terpenes and intramolecular ene cyclization reactions. nih.gov These reactions lead to the formation of a variety of other monoterpenes. Computational chemistry can model the transition states and energy barriers associated with these reaction pathways, helping to predict which products are most likely to form. For instance, pyrolysis of linalool has been shown to yield various cyclopentanol (B49286) compounds through ene-type cyclization reactions. nih.gov Understanding these degradation pathways is crucial for applications where the compound might be exposed to high temperatures.

Table 4: Major Products Identified from the Thermal Degradation of Linalool
Degradation ProductFormation PathwayReference
β-Myrcene Dehydroxylation nih.govnih.gov
cis-Ocimene Dehydroxylation nih.govnih.gov
trans-Ocimene Dehydroxylation nih.govnih.gov
Limonene Ene Cyclization nih.govnih.gov
Terpinolene Ene Cyclization nih.govnih.gov
α-Terpinene Ene Cyclization nih.govnih.gov
Plinols Ene-type Cyclization nih.gov

Mentioned Compounds

Common/Trade NameIUPAC NamePubChem CID
This compoundThis compound71393382 nih.gov
Linalool3,7-Dimethylocta-1,6-dien-3-ol6549
Linalool Oxide (Furanoid)2-((2R,5S)-5-Ethenyl-5-methyloxolan-2-yl)propan-2-ol60047-17-8 (CAS) nist.gov
Linalool Oxide (Pyranoid)(2R,6S)-6-Ethenyl-2,2,6-trimethyl-oxan-3-ol22345-67-1 (CAS)
Geranyl diphosphate (GPP)[(2E)-3,7-Dimethylocta-2,6-dien-1-yl] dihydrogen diphosphate57717-57-6 (CAS)
β-Myrcene7-Methyl-3-methyleneocta-1,6-diene31252
Ocimene3,7-Dimethylocta-1,3,6-triene5281553
Limonene1-Methyl-4-(1-methylethenyl)cyclohexene22311
Terpinolene1-Methyl-4-(propan-2-ylidene)cyclohex-1-ene11197
α-Terpinene1-Methyl-4-(propan-2-yl)cyclohexa-1,3-diene7462
PlinolsNot availableNot available
Citronellol3,7-Dimethyloct-6-en-1-ol8842 nih.gov
Dehydrolinalool3,7-Dimethyloct-6-en-1-yn-3-ol18071 chemicalbook.com
Nerolidol (B1678203)(Z)-3,7,11-Trimethyldodeca-1,6,10-trien-3-ol5284507
Farnesyl diphosphate (FPP)[(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl] dihydrogen diphosphate390
Isopentenyl pyrophosphate (IPP)(3-Methylbut-3-en-1-yl) dihydrogen diphosphate1198
Dimethylallyl diphosphate (DMAPP)(3-Methylbut-2-en-1-yl) dihydrogen diphosphate643960

Q & A

Basic Research Questions

Q. How can the molecular structure of 3-Ethenyl-3,7-dimethyloct-6-en-1-ol be accurately characterized using spectroscopic techniques?

  • Methodological Answer : Utilize a combination of infrared spectroscopy (IR) to identify functional groups (e.g., hydroxyl and alkene stretches) and nuclear magnetic resonance (NMR) for carbon-hydrogen framework analysis. For example, the IR spectrum of this compound shows peaks at 3350 cm⁻¹ (O-H stretch) and 1640 cm⁻¹ (C=C stretch) . Cross-reference spectral data with authoritative databases like the NIST Chemistry WebBook for validation .

Q. What isolation methods are effective for obtaining this compound from natural sources such as Tecomaria capensis?

  • Methodological Answer : Employ column chromatography with ethyl acetate as the eluent to isolate the compound from crude plant extracts. Fraction purity should be monitored via thin-layer chromatography (TLC) and confirmed by gas chromatography-mass spectrometry (GC-MS) . Venkata et al. successfully isolated this compound using silica gel chromatography, achieving >95% purity .

Q. How can enantiomeric forms of this compound be distinguished in chiral synthesis studies?

  • Methodological Answer : Apply chiral stationary phase chromatography (e.g., Chiralcel OD-H) or measure optical rotation using a polarimeter. The (S)-enantiomer, for instance, has a specific rotation of [α]D²⁰ = -4.6° (neat), as documented in Takasago’s compendium .

Advanced Research Questions

Q. What experimental models are suitable for evaluating the analgesic activity of this compound, and how should dose-response relationships be analyzed?

  • Methodological Answer : Use Eddy’s hot plate assay to measure central analgesic effects. Venkata et al. administered doses of 50–200 mg/kg (oral) in murine models, observing a dose-dependent increase in latency time (P < 0.05). Statistical analysis should include ANOVA with post-hoc Tukey tests to compare treatment groups against controls .

Q. How can researchers investigate the molecular basis of this compound’s olfactory properties in perfume formulations?

  • Methodological Answer : Conduct molecular docking simulations to predict binding affinities to human olfactory receptors (e.g., OR1A1). Complementary in vitro assays using HEK293 cells expressing OR1A1 can validate activation thresholds. Thilakarathne’s study on odorant-receptor interactions provides a framework for such analyses .

Q. What statistical and data presentation practices are critical when reporting pharmacological or structural data for this compound?

  • Methodological Answer : Follow IUPAC guidelines for structural diagrams and ISO standards for units. For pharmacological data, include mean ± SEM and 95% confidence intervals in tables. Use scatter plots for dose-response curves and heatmaps for receptor activation studies. Ensure reproducibility by detailing instrument parameters (e.g., NMR frequency, GC-MS ionization mode) .

Q. How should researchers address variability in bioactivity data across studies involving this compound?

  • Methodological Answer : Perform meta-analysis to identify confounding variables (e.g., solvent used in extraction, animal model strain). If discrepancies persist, conduct reproducibility trials under standardized conditions. For example, variations in analgesic efficacy may arise from differences in plant extraction protocols, necessitating phytochemical standardization .

Key Considerations for Researchers

  • Structural Validation : Cross-check spectral data with NIST or PubChem to avoid misidentification .
  • Biological Replicates : Use n ≥ 6 in pharmacological assays to ensure statistical power .
  • Chiral Purity : Critical for olfactory studies, as enantiomers may differ in receptor binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.